Ethyl 4-chloro-3,5-dimethylbenzoate
Overview
Description
Ethyl 4-chloro-3,5-dimethylbenzoate: is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.68 g/mol . It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and methyl groups, and the carboxylic acid group is esterified with ethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-chloro-3,5-dimethylbenzoate can be synthesized through the esterification of 4-chloro-3,5-dimethylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can streamline the production process and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-3,5-dimethylbenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Ester hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-chloro-3,5-dimethylbenzoic acid and ethanol.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar solvents.
Ester hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic substitution: Substituted benzoates.
Ester hydrolysis: 4-chloro-3,5-dimethylbenzoic acid and ethanol.
Oxidation: 4-chloro-3,5-dimethylbenzoic acid.
Scientific Research Applications
Ethyl 4-chloro-3,5-dimethylbenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-chloro-3,5-dimethylbenzoic acid, which can then interact with biological targets. The chlorine and methyl groups on the benzene ring can influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-chloro-3,5-dimethylbenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-chloro-2,6-dimethylbenzoate: Similar structure but with methyl groups at different positions on the benzene ring.
Ethyl 4-bromo-3,5-dimethylbenzoate: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of both chlorine and methyl groups can enhance its lipophilicity and stability compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4-chloro-3,5-dimethylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-4-14-11(13)9-5-7(2)10(12)8(3)6-9/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNDNLCSHAZPLIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)C)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301347927 | |
Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256466-44-0 | |
Record name | Ethyl 4-chloro-3,5-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301347927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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